molecular formula C10H6ClF2N3 B15047722 6-Chloro-N-(3,5-difluorophenyl)-3-pyridazinamine

6-Chloro-N-(3,5-difluorophenyl)-3-pyridazinamine

Cat. No.: B15047722
M. Wt: 241.62 g/mol
InChI Key: AYUVRKJEULIGOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-(3,5-difluorophenyl)pyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3,5-difluorophenyl)pyridazin-3-amine typically involves the reaction of 3,5-difluoroaniline with 6-chloropyridazine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(3,5-difluorophenyl)pyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-N-(3,5-difluorophenyl)pyridazin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-N-(3,5-difluorophenyl)pyridazin-3-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide
  • 6-chloro-N-(3,5-difluorophenyl)-2-pyridinecarboxamide

Uniqueness

6-chloro-N-(3,5-difluorophenyl)pyridazin-3-amine stands out due to its unique combination of a pyridazine ring with chloro and difluorophenyl substituents. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H6ClF2N3

Molecular Weight

241.62 g/mol

IUPAC Name

6-chloro-N-(3,5-difluorophenyl)pyridazin-3-amine

InChI

InChI=1S/C10H6ClF2N3/c11-9-1-2-10(16-15-9)14-8-4-6(12)3-7(13)5-8/h1-5H,(H,14,16)

InChI Key

AYUVRKJEULIGOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1NC2=CC(=CC(=C2)F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.